
Methyl 2,3-diaminobenzoate
Overview
Description
Methyl 2,3-diaminobenzoate (CAS: 107582-20-7) is an aromatic ester with two amino groups at the 2- and 3-positions of the benzene ring. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . Key properties include:
- Melting Point: 68–70°C
- Solubility: Insoluble in water and low-polarity ethers but soluble in alcohols and dimethylformamide (DMF) .
- Applications: Primarily used as an intermediate in organic synthesis and pharmaceuticals. For example, it serves as a precursor for TRPV1/TRPA1 antagonists and candesartan derivatives .
The compound is synthesized via reduction of nitro-substituted benzoate precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions: (111)Indium chloride is typically produced by bombarding a cadmium target with protons in a cyclotron. The reaction involves the transformation of cadmium-111 to indium-111 through a (p,n) reaction. The resulting indium-111 is then chemically separated and purified to obtain (111)Indium chloride .
Industrial Production Methods: Industrial production of (111)Indium chloride involves the use of enriched cadmium targets and proton bombardment in a cyclotron. The process includes radiochemical purification using column chromatography to achieve high specific activity and radiochemical purity .
Chemical Reactions Analysis
Types of Reactions: (111)Indium chloride undergoes various chemical reactions, including:
Oxidation: Indium can be oxidized to form higher oxidation states.
Reduction: Indium can be reduced to lower oxidation states.
Substitution: Indium can participate in substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or halogens can oxidize indium.
Reduction: Reducing agents like hydrogen or metals can reduce indium.
Substitution: Ligands such as chloride ions or organic ligands can substitute in reactions with indium.
Major Products Formed:
Oxidation: Higher oxidation state compounds of indium.
Reduction: Lower oxidation state compounds of indium.
Substitution: Various indium complexes with substituted ligands.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2,3-diaminobenzoate is primarily recognized as a pharmaceutical intermediate. It plays a crucial role in synthesizing various bioactive compounds.
- Synthesis of Bioactive Molecules :
Case Study: Synthesis of Trityl Candesartan
The synthesis process involves multiple steps:
- Preparation of 2-methyl formate-6-nitro-benzoic acid : This is achieved by reacting 3-nitrophthalic acid with methanol and thionyl chloride under reflux conditions.
- Formation of this compound : The compound is synthesized through the reaction of 2-amino-3-nitro-benzoate with hydrochloric acid and tin(II) chloride under controlled conditions .
Polymer Chemistry
This compound is also used in the development of polyimides and copolyimides, which are important in materials science due to their thermal stability and mechanical properties.
- Synthesis of Soluble Polyimides :
Data Table: Properties of Polyimides Derived from this compound
Property | Value |
---|---|
Glass Transition Temperature | Varies (dependent on structure) |
Solubility | Soluble in NMP |
Thermal Stability | High |
Organic Synthesis
The compound serves as a building block for various organic syntheses beyond pharmaceuticals. Its reactivity allows it to participate in numerous chemical transformations.
Reactions Involving this compound
- Esterification Reactions : It can undergo esterification to form derivatives that are useful in medicinal chemistry.
- Coupling Reactions : The compound has been employed in coupling reactions to synthesize more complex structures such as substituted benzimidazoles .
Safety Data Summary
Hazard Type | Description |
---|---|
Genotoxicity | Potentially harmful |
Skin/Eye Irritation | May cause irritation upon contact |
Mechanism of Action
(111)Indium chloride acts as a radioactive tracer by labeling monoclonal antibodies or other targeting molecules. When administered, it binds to specific molecular targets, such as cancer cells or sites of infection. The gamma radiation emitted by indium-111 allows for the visualization and localization of these targets using gamma cameras .
Comparison with Similar Compounds
Structural Isomers: Methyl 3,4-Diaminobenzoate
Methyl 3,4-diaminobenzoate (CAS: 36692-49-6) shares the same molecular formula (C₈H₁₀N₂O₂) but differs in the positions of the amino groups (3,4 vs. 2,3). Key distinctions include:
- Melting Point : 105–108°C, significantly higher than the 2,3-isomer .
- Applications : Used in building block synthesis and pharmaceutical research, though its isomerism likely alters reactivity in specific reactions .
- Commercial Availability: Sold at 97–98% purity, comparable to Methyl 2,3-diaminobenzoate .
Table 1: Physical Properties of Methyl 2,3- vs. 3,4-Diaminobenzoate
Alkyl Ester Variants: Ethyl 2,3-Diaminobenzoate
Ethyl 2,3-diaminobenzoate (CAS: 37466-88-9) replaces the methyl group with an ethyl ester. Differences include:
- Molecular Formula : C₉H₁₂N₂O₂ (vs. C₈H₁₀N₂O₂).
- Molecular Weight : 180.20 g/mol .
- Applications : Used in industrial and scientific research, though specific synthetic roles are less documented .
Substituted Derivatives
Methyl 2,3-Diamino-5-fluorobenzoate
- Molecular Formula : C₈H₉FN₂O₂.
- Molecular Weight : 194.23 g/mol.
Methyl 2,3-Diamino-5,6-dimethylbenzoate
- Molecular Formula : C₁₀H₁₄N₂O₂.
- Molecular Weight : 194.23 g/mol.
- Features : Additional methyl groups may increase steric hindrance, affecting reactivity .
Table 2: Substituted Derivatives of this compound
Functional Analogs: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization .
- Contrast: Unlike this compound, this compound lacks amino groups but demonstrates utility in catalysis.
Key Research Findings
- Synthetic Utility: this compound reacts with carbonyl diimidazole to form imidazole derivatives, critical for TRPV1 antagonist synthesis .
- Safety Profile: Ethyl 2,3-diaminobenzoate’s safety data sheet (SDS) recommends standard precautions (e.g., ventilation, gloves), though hazards for the methyl variant are less documented .
- Commercial Availability: Methyl 3,4-diaminobenzoate is more widely available in bulk (up to 250 mg) compared to this compound .
Biological Activity
Methyl 2,3-diaminobenzoate (MDAB) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18 g/mol
- CAS Number : 107582-20-7
- Melting Point : 105-108 °C
MDAB's biological activity is primarily attributed to its ability to interact with various biological targets through its amino groups. These interactions can lead to:
- Hydrogen Bonding : The amino groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
- Redox Reactions : MDAB can participate in redox processes, potentially altering the oxidative state of cellular components, which is crucial for cellular signaling pathways.
Antimicrobial Activity
MDAB has been explored for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against a range of bacteria and fungi. For instance:
- Study Findings : A study demonstrated that MDAB showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Several studies have highlighted its efficacy against various cancer cell lines:
- Cell Line Studies : In vitro studies showed that MDAB exhibited cytotoxic effects on human lung cancer cell lines (A549), with IC₅₀ values ranging from 5 to 15 µM .
- Mechanistic Insights : MDAB acts as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. It has been shown to inhibit EGFR and HER2 pathways effectively .
Comparative Analysis with Similar Compounds
To better understand MDAB's unique properties, a comparison with structurally similar compounds is essential.
Compound Name | Structure Variations | Biological Activity |
---|---|---|
Methyl 2,4-diaminobenzoate | Additional amino group at the 4-position | Higher cytotoxicity in certain cancer lines |
Methyl 3,4-diaminobenzoate | Different substitution pattern | Stronger antimicrobial activity |
Methyl 2,3-diamino-6-methylbenzoate | Methyl group at the 6-position | Enhanced reactivity |
Case Studies
- Anticancer Efficacy :
- Mechanistic Studies :
Q & A
Q. What are the critical physicochemical properties of Methyl 2,3-diaminobenzoate for experimental design?
Basic
this compound (C₈H₁₀N₂O₂; MW 166.18 g/mol) is a light-yellow to brown solid with a melting point of 68–70°C and a boiling point of 322.6±22.0°C at 760 mmHg. It is insoluble in water and low-polarity ethers but soluble in alcohols (e.g., methanol, ethanol) and polar aprotic solvents like DMF. Its density is 1.3±0.1 g/cm³, and it exhibits moderate thermal stability . These properties inform solvent selection, storage conditions (e.g., desiccated, dark environments), and reaction setups requiring inert atmospheres.
Q. What synthetic methodologies are effective for preparing this compound?
Basic
The compound is typically synthesized via reduction of nitro-substituted precursors. For example, catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) of methyl 2,3-dinitrobenzoate yields the diaminobenzoate derivative. Key steps include:
- Step 1 : Nitration of methyl benzoate derivatives to introduce nitro groups.
- Step 2 : Selective reduction under controlled pH (pH 6–7) to avoid over-reduction or side reactions.
- Purification : Recrystallization from ethanol or column chromatography for high-purity isolates (>95%) .
Q. How can researchers address purity challenges in this compound synthesis?
Intermediate
Post-synthesis purity is assessed via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve unreacted precursors.
- NMR : Distinct aromatic proton signals (δ 6.5–7.2 ppm for NH₂-adjacent protons) confirm structure.
- TLC : Ethyl acetate/hexane (1:3) as eluent, visualized under UV or ninhydrin staining for amine detection.
Contaminants like positional isomers (e.g., 3,4-diaminobenzoate) require gradient elution in HPLC or fractional crystallization .
Q. What safety protocols are critical for handling this compound?
Intermediate
The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye damage (H319). Essential protocols include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing.
- Waste Disposal : Segregate acidic/basic waste streams and neutralize before disposal to prevent amine oxidation .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
Advanced
The compound serves as a precursor in synthesizing trityl candesartan, an angiotensin II receptor antagonist. Key steps include:
- Step 1 : Condensation with trityl chloride to protect amine groups.
- Step 2 : Suzuki-Miyaura coupling with boronic acids to introduce aryl substituents.
- Step 3 : Deprotection under mild acidic conditions (e.g., HCl/dioxane) to yield the final drug candidate. Reaction optimization focuses on minimizing deamination side reactions .
Q. What role does this compound play in metal ion detection assays?
Advanced
The compound’s amine groups enable iron detection via oxidation by H₂O₂, forming a brown insoluble pigment (detection limit: 5 ng protein-bound iron). Methodology includes:
- Assay Setup : Mix diaminobenzoate with H₂O₂ and sample in pH 7.4 buffer.
- Quantification : Spectrophotometric analysis at 450 nm or gel-based visualization (e.g., native PAGE for iron-bound proteins) .
Q. How does this compound participate in asymmetric catalysis?
Advanced
In rhodium-catalyzed asymmetric hydrogenations, the compound acts as a ligand precursor. Monodentate phosphoramidite ligands derived from its structure enhance enantioselectivity (up to 95% ee) in ketone reductions. Key parameters:
- Ligand Design : Modify substituents on the aromatic ring to tune steric and electronic effects.
- Reaction Conditions : 50–100 psi H₂, 25–40°C, and toluene as solvent.
Contradictions in enantiomeric excess (ee) across studies often arise from impurities in ligand synthesis or solvent polarity effects .
Q. What analytical challenges arise when differentiating this compound from isomers?
Advanced
Positional isomers (e.g., 3,4-diaminobenzoate) complicate characterization. Resolution strategies include:
- NMR NOE Experiments : Spatial proximity of NH₂ groups in 2,3-isomers produces distinct nuclear Overhauser effects.
- X-ray Crystallography : Resolve crystal packing differences (e.g., hydrogen-bonding networks).
- MS/MS Fragmentation : Unique fragmentation patterns under CID conditions differentiate isomers .
Properties
IUPAC Name |
methyl 2,3-diaminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJHLOLVEXWHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341265 | |
Record name | Methyl 2,3-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107582-20-7 | |
Record name | Methyl 2,3-diaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Diaminobenzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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